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The following table summarizes the core quantitative findings from the study that utilized FRET imaging to
analyze the effects of the MEK inhibitor Pimasertib and the PI3K/mTOR inhibitor SAR245409 (voxtalisib)

in Ovarian Mucinous Carcinoma (OMC) cell lines [1] [2].

Aspect Experimental Findings

Overall Synergy = Combination treatment showed strong synergy across 6 OMC cell lines
(Combination Index, CI: 0.03-0.5; CI < 1 indicates synergy) [1] [2].

Apoptosis Marked increase in sub-G1 population and Annexin V-positive cells (apoptosis)
Induction with the combination in MCAS, OAW42, and JHOM-2B cells [2].
FRET Imaging Pimasertib inhibition of ERK (via FRET biosensor) induced anti-proliferation and

(ERK Activity) apoptosis in a dose-dependent manner in MCAS and OAW42 cells [1] [2].

FRET Imaging SAR245409 inhibition of S6K (via FRET biosensor) suppressed proliferation in a

(S6K Activity) threshold manner; apoptosis was only induced in OAWA42 cells [1] [2].
Cell Line Cell lines used harbored various mutations (e.g., MCAS: KRAS & PIK3CA; JHOM-
Mutations 2B: BRAF & mTOR; OAW42: PIK3CA) [1] [2]. Synergy was observed

independently of the KRAS or PIK3CA mutational status [2].
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Detailed Experimental Protocols

The study employed several key experimental methods to obtain these results. Here are the detailed protocols

for the core techniques [1] [2]:

Cell Viability and Synergy Assay

¢ Method: Methyl Thiazolyl Tetrazolium (MTT) Assay.

e Procedure: Cells were exposed to serial dilutions of Pimasertib and/or SAR245409. After a set
incubation period, the MTT reagent was added. Metabolically active cells convert MTT into purple
formazan crystals, which are solubilized and quantified by measuring the absorbance. The data was
analyzed using the Chou-Talalay method to calculate the Combination Index (CI) for determining
synergy (CI < 1), additive effect (CI = 1), or antagonism (CI > 1).

Fluorescence Resonance Energy Transfer (FRET) Imaging

e Purpose: To quantitatively monitor the dynamic activity of ERK (in the MAPK pathway) and S6K (in
the PISBK/mTOR pathway) in live cells.

e Biosensors: Genetically encoded FRET biosensors for ERK and S6K were used.

¢ Imaging Procedure:

o OMC cells (MCAS, OAW42) were transfected or transduced with the FRET biosensors.

o Live cells were treated with inhibitors and imaged over time (time-lapse imaging) using a
microscope equipped with filters for FRET (typically exciting the CFP donor and measuring
emission from the YFP acceptor).

o The FRET efficiency, which correlates with kinase activity, was calculated based on the ratio of
YFP to CFP emission.

o Data Application: The kinase activity data from FRET was used to derive a mathematical model
associating S6K or ERK activities with the cytostatic (anti-proliferation) and cytotoxic (apoptosis)
effects of the drugs.

Apoptosis Analysis

e Method 1: Flow Cytometry for Cell Cycle/Sub-G1 Analysis
o Procedure: Treated cells were fixed, stained with a DNA-binding dye like Propidium lodide (PI),
and analyzed by flow cytometry. The sub-G1 peak, representing cells with fragmented DNA (a
hallmark of apoptosis), was quantified.
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¢ Method 2: Annexin V Assay
o Procedure: Live cells were stained with Annexin V-FITC and Propidium lodide (PI). Annexin
V binds to phosphatidylserine, which is externalized on the cell membrane during early
apoptosis. PI stains cells with compromised membrane integrity (late apoptosis/necrosis). The
populations were distinguished and quantified using flow cytometry.

Signaling Pathways & Experimental Workflow

The diagrams below illustrate the molecular pathways targeted in this study and the sequential flow of the

key experiments.
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Click to download full resolution via product page
Diagram Title: Targeted Signaling Pathways in the Combination Study

This diagram shows the two key pathways investigated: the MAPK pathway (RAS-RAF-MEK-ERK) and
the PI3K/AKT/mTOR pathway. Pimasertib inhibits MEK, while SAR245409 dually targets PI3K and
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mTOR. The study used FRET biosensors to directly measure the activity of ERK and S6K kinases [1] [2].

1. Cell Line Preparation
(6 OMC lines with known mutations)

2. Treatment with Inhibitors
(Pimasertib and/or SAR245409)

MTT Assay FRET Imaging Immunoblotting Flow Cytometry
(Cell Viability & Synergy) (Live-cell ERK/S6K Act1V1ty Target Phosphorylation) (Apoptosis/Cell Cycle)

4. Data Integration & Modeling

Click to download full resolution via product page
Diagram Title: High-Level Experimental Workflow

This workflow outlines the key steps followed in the research study [1] [2], from cell culture and treatment

to the various analytical techniques that were integrated to draw conclusions.

Interpretation of Findings

The application of FRET imaging in this study was pivotal. It moved beyond static snapshots of protein
phosphorylation (like western blotting) to provide dynamic, quantitative data on kinase activity in live
cells. This allowed the researchers to directly link the degree of ERK and S6K inhibition to the biological
outcomes (proliferation arrest and apoptosis), revealing differential and cell-line-specific effects that

underpinned the synergistic drug interaction [1] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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